11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate
Overview
Description
11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate is an organic compound with the molecular formula C31H44N2O3. It is a methacrylate ester derivative, characterized by the presence of an azobenzene group, which imparts unique photoresponsive properties to the compound . This compound is commonly used in the synthesis of advanced materials, particularly in the field of polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate typically involves a multi-step process:
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Synthesis of the Azobenzene Intermediate: : The initial step involves the preparation of the azobenzene intermediate through a diazotization reaction followed by azo coupling. This reaction is carried out by reacting 4-butylaniline with nitrous acid to form the diazonium salt, which is then coupled with phenol to yield 4-(4-butylphenylazo)phenol .
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Etherification: : The next step involves the etherification of 4-(4-butylphenylazo)phenol with 11-bromoundecanol in the presence of a base such as potassium carbonate. This reaction forms 11-[4-(4-butylphenylazo)phenoxy]undecanol .
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Esterification: : Finally, the esterification of 11-[4-(4-butylphenylazo)phenoxy]undecanol with methacryloyl chloride in the presence of a base such as triethylamine yields this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with unique properties.
Photoisomerization: The azobenzene group allows the compound to undergo reversible photoisomerization between the trans and cis forms upon exposure to UV and visible light.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions to initiate the polymerization process.
Photoisomerization: UV light (365 nm) and visible light (450 nm) are used to induce the trans-cis and cis-trans isomerization, respectively.
Major Products Formed
Scientific Research Applications
11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used in the synthesis of photoresponsive polymers, which find applications in smart materials and coatings.
Medicine: It is explored for use in photodynamic therapy and as a component in light-activated medical devices.
Industry: The compound is used in the production of advanced coatings, adhesives, and optical devices.
Mechanism of Action
The unique properties of 11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate are primarily due to the azobenzene group. The mechanism of action involves:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate is unique due to its combination of photoresponsive azobenzene and polymerizable methacrylate groups. This dual functionality allows it to be used in a wide range of applications, from smart materials to biomedical devices .
Properties
IUPAC Name |
11-[4-[(4-butylphenyl)diazenyl]phenoxy]undecyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N2O3/c1-4-5-15-27-16-18-28(19-17-27)32-33-29-20-22-30(23-21-29)35-24-13-11-9-7-6-8-10-12-14-25-36-31(34)26(2)3/h16-23H,2,4-15,24-25H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWVMKBZDQOJNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659933 | |
Record name | 11-{4-[(E)-(4-Butylphenyl)diazenyl]phenoxy}undecyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428515-74-6 | |
Record name | 11-{4-[(E)-(4-Butylphenyl)diazenyl]phenoxy}undecyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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